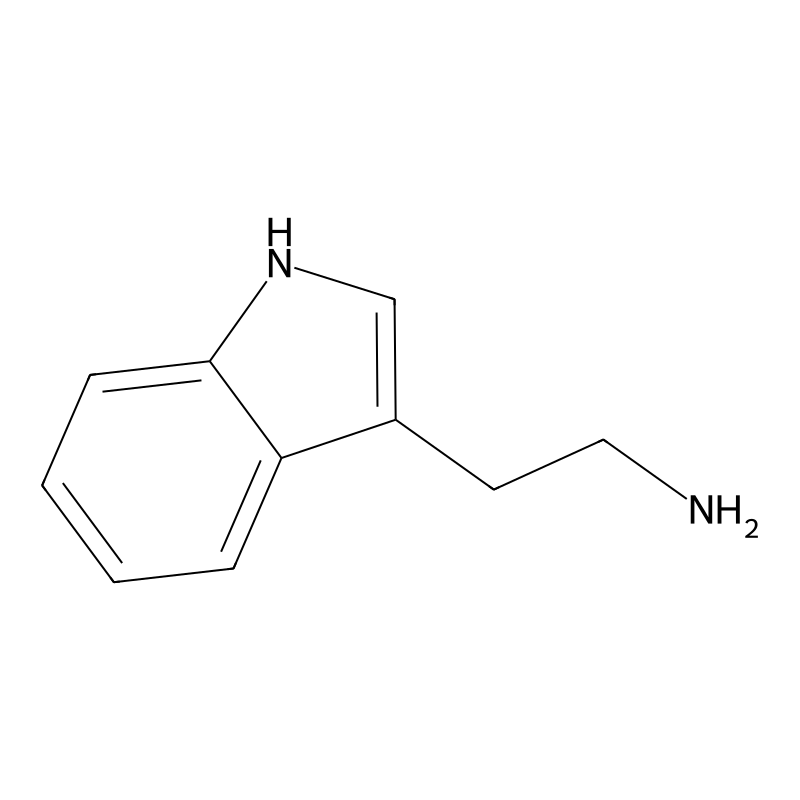(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Here are some specific research applications of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol:
Asymmetric Epoxidation of α,β-Enones
Research has shown that this catalyst can be effective in the asymmetric epoxidation of α,β-enones. Epoxidation is a reaction where an oxygen atom is inserted into a carbon-carbon double bond to form a ring structure called an epoxide. Asymmetric epoxidation refers to reactions that produce a specific stereoisomer of the epoxide molecule. A study published in the journal Tetrahedron Letters demonstrated that (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol can achieve enantioselectivities up to 94% for certain chalcone epoxides [].
Preparation of Chiral Molecules
Due to its chiral nature, (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol can be used as a catalyst in the synthesis of other chiral molecules. For example, research has explored its application in the preparation of chiral bipyrazolidin-3-one derivatives []. These are complex organic molecules with potential applications in drug discovery.
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol is an organocatalyst characterized by its chiral bis(arylmethyl) structure. The compound features two 3,5-dimethylphenyl groups attached to a pyrrolidin-2-ylmethanol moiety. Its molecular formula is C₁₈H₂₃N₁O, and it has a molecular weight of approximately 309.45 g/mol . The compound's chirality contributes to its potential use in asymmetric synthesis and catalysis.
The biological activity of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol has been explored primarily in the context of its role as an organocatalyst. While specific pharmacological data may be limited, compounds with similar structures have shown promise in various biological assays. For instance, they may exhibit anti-inflammatory or anticancer properties due to their ability to modulate enzyme activity or interact with biological targets .
Several methods have been developed for synthesizing (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol. Common approaches include:
- Enantioselective Synthesis: Utilizing chiral catalysts or reagents to produce the desired enantiomer selectively.
- Pyrrolidine Formation: The synthesis often involves the formation of the pyrrolidine ring through cyclization reactions of appropriate precursors.
- Aryl Substitution: The introduction of 3,5-dimethylphenyl groups can be achieved through coupling reactions or direct alkylation strategies .
(S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol has potential applications in:
- Asymmetric Catalysis: It serves as a catalyst for various organic transformations that require high enantioselectivity.
- Pharmaceutical Development: Its unique structure may inspire the design of new drugs targeting specific biological pathways.
- Material Science: The compound could be used in developing advanced materials due to its functional groups and stability .
Interaction studies involving (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol focus on its reactivity with various substrates in catalytic processes. Research indicates that the steric and electronic properties imparted by the 3,5-dimethylphenyl groups significantly influence reaction outcomes. Studies have shown that these interactions can lead to enhanced selectivity and reactivity compared to non-chiral analogs .
Several compounds share structural similarities with (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (R)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol | Enantiomeric counterpart | Different optical activity |
| (S)-1-(3,5-Dimethylphenyl)pyrrolidin-2-one | Contains a ketone instead of alcohol | Potentially different reactivity profile |
| 1-(3,5-Dimethylphenyl)pyrrolidine | Lacks the bis-substituent | Simpler structure may lead to different applications |
| (S)-N-(3,5-Dimethylphenyl)prolinamide | Amide functional group instead of alcohol | May exhibit different biological activities |
These compounds highlight the uniqueness of (S)-Bis(3,5-dimethylphenyl)(pyrrolidin-2-yl)methanol due to its specific chiral arrangement and dual aryl substituents that enhance its catalytic properties.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








